molecular formula C24H41NO6 B13426721 Ammonium 7-[2,6-dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate CAS No. 237073-64-2

Ammonium 7-[2,6-dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

Cat. No.: B13426721
CAS No.: 237073-64-2
M. Wt: 439.6 g/mol
InChI Key: AOIIYQZTRFOGNN-UHFFFAOYSA-N
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Description

Ammonium 7-[2,6-dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate is a synthetic ammonium salt derivative of the statin family, structurally analogous to pravastatin. Its core structure includes a hexahydronaphthalene ring system substituted with methyl, hydroxyl, and ester groups, along with a heptanoic acid side chain modified into an ammonium salt. This modification enhances solubility and bioavailability compared to the free acid form, a common strategy in drug design to optimize pharmacokinetics . The compound’s mechanism of action involves competitive inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, aligning with the pharmacological profile of statins . Its structural complexity necessitates advanced analytical techniques, such as X-ray crystallography and solid-state NMR, to resolve conformational details critical for biological activity .

Properties

IUPAC Name

azanium;7-[2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O6.H3N/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIIYQZTRFOGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657731
Record name Ammonium 7-{2,6-dimethyl-8-[(2-methylbutanoyl)oxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237073-64-2
Record name Ammonium 7-{2,6-dimethyl-8-[(2-methylbutanoyl)oxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lovastatin ammonium salt typically involves several steps starting from butyric acid. One documented method describes the preparation of a diastereomeric mixture of deuterium-labeled lovastatin and its acid ammonium salt. This process involves the use of lithium diisopropylamide (LDA) and 1,3-dimethylpropyleneurea (DMPU) in anhydrous tetrahydrofuran (THF) at low temperatures, followed by the addition of deuterium-labeled methyl iodide (CD3I) .

Industrial Production Methods: Industrial production of lovastatin and its derivatives, including the ammonium salt, often involves fermentation processes using Aspergillus terreus. The optimization of fermentation parameters, such as medium composition and environmental stimuli, plays a significant role in enhancing the yield .

Chemical Reactions Analysis

Types of Reactions: Lovastatin ammonium salt can undergo various chemical reactions, including:

    Oxidation: Conversion to lovastatin hydroxy acid.

    Reduction: Formation of reduced derivatives.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like hydrogen peroxide.

    Reduction: Uses reducing agents such as sodium borohydride.

    Substitution: Employs reagents like alkyl halides under basic conditions.

Major Products:

    Oxidation: Lovastatin hydroxy acid.

    Reduction: Reduced lovastatin derivatives.

    Substitution: Various substituted lovastatin compounds.

Scientific Research Applications

Lovastatin ammonium salt has a wide range of applications in scientific research:

Mechanism of Action

Lovastatin ammonium salt exerts its effects by inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of 3-hydroxy-3-methyl-glutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. By competitively inhibiting this enzyme, lovastatin reduces the production of cholesterol, particularly low-density lipoprotein (LDL) cholesterol .

Comparison with Similar Compounds

Key Insights :

  • The ammonium salt confers higher water solubility compared to pravastatin’s sodium salt and simvastatin’s lipophilic ester .

Key Insights :

  • The ammonium salt’s improved solubility may enhance bioavailability relative to pravastatin, reducing dosing requirements .
  • Simvastatin’s lipophilic prodrug design results in higher potency but increased risk of muscle-related adverse effects due to tissue penetration .
  • Reduced CYP3A4 involvement in the ammonium compound’s metabolism could lower drug-drug interaction risks compared to simvastatin and fluvastatin .

Computational and Experimental Similarity Assessments

  • Structural Similarity : Tanimoto coefficients (using MACCS fingerprints) indicate >85% similarity to pravastatin, driven by the shared hexahydronaphthalene core and hydroxylated side chain .
  • Clustering Analysis : Butina clustering groups the compound with pravastatin and rosuvastatin, suggesting shared therapeutic applications in hyperlipidemia management .

Research Findings and Implications

  • Crystallographic Studies : X-ray analysis reveals that the ammonium salt stabilizes the carboxylate group via ionic interactions, contrasting with pravastatin’s sodium coordination. This may improve thermodynamic stability in solid formulations .
  • Synthetic Challenges : The compound’s complex stereochemistry requires precise control during synthesis, as highlighted by SHELX refinement protocols for similar molecules .

Biological Activity

Ammonium 7-[2,6-dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate (CAS No. 237073-64-2) is a complex organic compound with significant biological activity. Its structure features a hexahydronaphthalene moiety and multiple functional groups that enhance its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C24H41NO6C_{24}H_{41}NO_6 with a molecular weight of approximately 439.6 g/mol. It includes hydroxyl and ester functional groups that contribute to its biological properties. The presence of the ammonium ion indicates it is a quaternary ammonium compound, which enhances its solubility in biological systems.

Biological Activity

Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial activity. The hydroxyl groups present in this compound may play a crucial role in this activity by interacting with microbial cell membranes or metabolic pathways. In vitro studies are needed to quantify its effects on various pathogens.

Anti-inflammatory Effects
The compound may also have anti-inflammatory properties due to its structural characteristics. Similar compounds have been shown to modulate inflammatory pathways and cytokine production. Further research into its mechanism of action could elucidate its potential as a therapeutic agent for inflammatory conditions.

The biological activity of this compound could involve:

  • Interaction with Enzymes and Receptors : The compound may bind to specific enzymes or receptors within biological systems, influencing various metabolic pathways.
  • Cell Viability and Proliferation : In vitro studies could reveal its effects on cell viability and proliferation rates in different cell lines.

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